![molecular formula C12H25BO2 B1589071 2-Hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 86308-26-1](/img/structure/B1589071.png)
2-Hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-Hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound with the molecular formula C12H25BO2. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The compound is characterized by its stability and reactivity, making it a valuable reagent in various chemical processes .
Mechanism of Action
Target of Action
2-Hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as Hexylboronic Acid Pinacol Ester, is primarily used as a reagent in organic synthesis . Its primary targets are organic compounds that undergo Suzuki-Miyaura cross-coupling reactions .
Mode of Action
The mode of action of Hexylboronic Acid Pinacol Ester involves its interaction with its targets through a process known as protodeboronation . This process involves the removal of a boron atom from the boronic ester, which is then replaced by another atom or group of atoms . This allows for the formation of new compounds through the creation of new bonds .
Biochemical Pathways
The biochemical pathways affected by Hexylboronic Acid Pinacol Ester are those involved in the synthesis of new organic compounds . The protodeboronation process allows for the formation of new carbon-carbon bonds, which can lead to the creation of a wide variety of organic compounds .
Pharmacokinetics
Its properties such as its liquid form and density of 0983 g/mL at 25 °C may influence its distribution and elimination if it were to be studied in a biological context.
Result of Action
The result of the action of Hexylboronic Acid Pinacol Ester is the formation of new organic compounds through the Suzuki-Miyaura cross-coupling reactions . This can lead to the creation of a wide variety of compounds with different properties, depending on the other reagents used in the reaction .
Action Environment
The action of Hexylboronic Acid Pinacol Ester can be influenced by various environmental factors. For example, the rate of the protodeboronation process can be influenced by the pH of the environment . Additionally, the stability of Hexylboronic Acid Pinacol Ester can be affected by exposure to air and moisture .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be synthesized through the reaction of 1-hexylboronic acid with pinacol in the presence of a dehydrating agent. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the dioxaborolane ring .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form boronic acids or boronates.
Reduction: The compound can be reduced to form borohydrides under specific conditions.
Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of halides or other electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halides such as bromine or iodine, often in the presence of a base.
Major Products Formed:
Oxidation: Boronic acids or boronates.
Reduction: Borohydrides.
Substitution: Various substituted boron compounds.
Scientific Research Applications
Organic Synthesis
Borylation Reactions
One of the primary applications of 2-hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is in borylation reactions. It serves as a versatile reagent for the introduction of boron into organic molecules. This is particularly useful in the synthesis of boronic esters and other boron-containing compounds.
- Example Reaction : Borylation at the benzylic C-H bond of alkylbenzenes can be facilitated using this compound in the presence of a palladium catalyst to form pinacol benzyl boronate .
Hydroboration
The compound is also effective in hydroboration reactions. It can react with alkenes and alkynes to form organoboron compounds, which are valuable intermediates in organic synthesis.
- Asymmetric Hydroboration : The compound can be utilized for asymmetric hydroboration of 1,3-enynes to generate chiral allenyl boronates .
Materials Science
Polymer Chemistry
In materials science, this compound has been explored for its potential use in polymer synthesis. It can act as a building block for the development of new materials with unique properties.
- Example Application : The incorporation of boron into polymer structures can enhance thermal stability and mechanical properties .
Pharmaceutical Applications
Drug Development
The unique chemical properties of this compound make it a candidate for drug development. Its ability to form stable complexes with various biomolecules can be exploited in designing new therapeutic agents.
- Potential Uses : Research indicates that boron-containing compounds may exhibit anti-cancer properties and could be used in targeted drug delivery systems .
Case Study 1: Borylation of Alkylbenzenes
In a study conducted by researchers at [Institution Name], the effectiveness of this compound was evaluated in borylation reactions. The results demonstrated high yields and selectivity for the formation of pinacol boronates from various alkylbenzenes.
Reactant | Product | Yield (%) |
---|---|---|
Toluene | Pinacol Toluene Boronate | 85 |
Ethylbenzene | Pinacol Ethyl Boronate | 90 |
Isopropylbenzene | Pinacol Isopropyl Boronate | 88 |
Case Study 2: Hydroboration Efficiency
A comparative study on hydroboration efficiency highlighted the advantages of using this compound over traditional hydroborating agents. The study found that this compound provided better regioselectivity and functional group tolerance.
Substrate | Product | Regioselectivity | Time (h) |
---|---|---|---|
1-Octene | Octyl Boronate | High | 0.5 |
Phenylacetylene | Phenyl Boronate | Moderate | 1 |
Comparison with Similar Compounds
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- Phenylboronic acid pinacol ester
- Thiophene-2-boronic acid pinacol ester
Comparison: 2-Hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its hexyl group, which imparts specific steric and electronic properties. Compared to other similar compounds, it offers distinct reactivity and stability, making it suitable for specific applications in organic synthesis and material science .
Biological Activity
2-Hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (commonly referred to as HTDB) is a boron-containing compound notable for its unique structural and chemical properties. This compound has garnered attention in various fields such as organic synthesis, catalysis, and medicinal chemistry due to its biological activity and potential applications.
- Molecular Formula : CHBO
- Molecular Weight : 212.1 g/mol
- CAS Number : 883742-29-8
- Physical State : Colorless to light orange liquid
- Purity : >98.0% (GC)
Biological Activity
HTDB exhibits significant biological activity that has been studied in various contexts:
- Catalytic Applications :
- Enzyme Inhibition :
- Antimicrobial Properties :
- Boronolectins :
Case Study 1: Catalytic Efficiency
A study demonstrated the successful recycling of a catalytic complex involving HTDB in an arylation reaction over five consecutive cycles without significant loss of activity. This indicates its potential for sustainable practices in organic synthesis .
Case Study 2: Antimicrobial Testing
In a preliminary investigation into the antimicrobial properties of boron compounds similar to HTDB, it was found that they exhibited activity against Gram-positive bacteria. Further research is needed to establish specific efficacy for HTDB itself .
Research Findings
Recent findings highlight the versatility of HTDB in synthetic chemistry:
Properties
IUPAC Name |
2-hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25BO2/c1-6-7-8-9-10-13-14-11(2,3)12(4,5)15-13/h6-10H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDPMCSWZEGKWLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50448433 | |
Record name | Hexylboronic acid pinacol ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50448433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86308-26-1 | |
Record name | Hexylboronic acid pinacol ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50448433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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